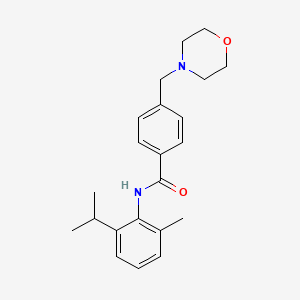![molecular formula C14H15N5O6S B4875221 N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4875221.png)
N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a nitro-substituted pyrazole carboxamide. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[4-(morpholinosulfonyl)phenyl]amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The morpholinosulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are often used.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase (DHFR).
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include binding to the active site of DHFR, disrupting its normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N-[4-(morpholinosulfonyl)phenyl]benzamide
- N-[4-(dimethylamino)phenyl]-4-(morpholinosulfonyl)benzamide
Uniqueness
N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of a nitro-substituted pyrazole and a morpholinosulfonyl phenyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-4-nitro-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S/c20-14(13-12(19(21)22)9-15-17-13)16-10-1-3-11(4-2-10)26(23,24)18-5-7-25-8-6-18/h1-4,9H,5-8H2,(H,15,17)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYSRPZXBHAHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4875149.png)
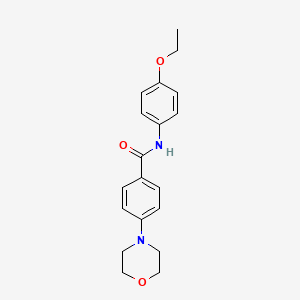
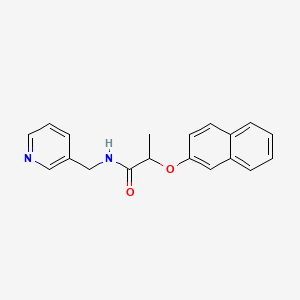
![N-tert-butyl-2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4875167.png)
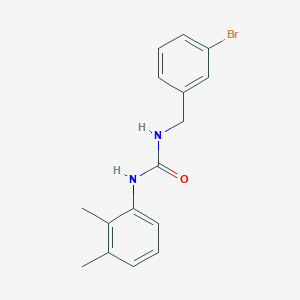
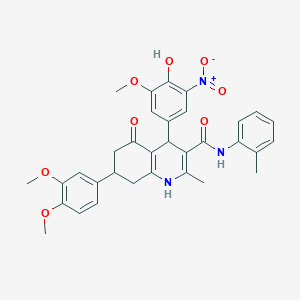
![ethyl 5-{[(dimethylamino)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4875179.png)
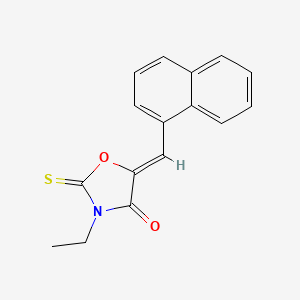
![ethyl N-[3-(2-furyl)acryloyl]-beta-alaninate](/img/structure/B4875197.png)
![1,4-dimethyl-1H-pyrido[2,3-b]indole](/img/structure/B4875207.png)
![N-(2,4-difluorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4875215.png)
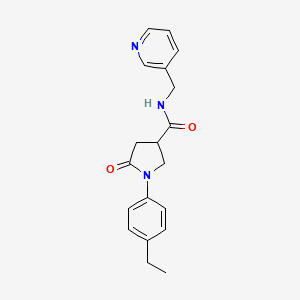
![4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B4875227.png)
